Ethyl 4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate is a heterocyclic compound that contains a thiadiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate typically involves the reaction of 3-methyl-1,2,4-thiadiazole with piperazine and ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
Coupling with Piperazine: The thiadiazole derivative is then coupled with piperazine under basic conditions.
Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to thiols or thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Pharmaceuticals: The compound is explored as a lead molecule for the development of new drugs targeting various diseases.
Industrial Chemistry: It is used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in microbial growth, cancer cell proliferation, and inflammatory responses.
Pathways Involved: It modulates pathways such as the inhibition of DNA synthesis in microbes, induction of apoptosis in cancer cells, and suppression of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
Triazoles: Triazole derivatives are studied for their neuroprotective and anti-inflammatory effects.
Uniqueness
Ethyl 4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate is unique due to its specific structural features that confer distinct biological activities. The presence of the thiadiazole ring and piperazine moiety enhances its potential as a versatile compound in medicinal chemistry and pharmaceuticals .
Properties
IUPAC Name |
ethyl 4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2S/c1-3-16-10(15)14-6-4-13(5-7-14)9-11-8(2)12-17-9/h3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGBUBCLXOBKDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC(=NS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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